molecular formula C13H16N2O5 B4013062 6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one

6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one

Cat. No.: B4013062
M. Wt: 280.28 g/mol
InChI Key: BGHATRKYYKUFPI-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a nitro group at the 5-position and two methoxy groups at the 2 and 4 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one typically involves the nitration of 2,4-dimethoxybenzoic acid followed by a series of reactions to introduce the piperidinone ring. One common method involves the use of nitric acid in acetic acid to achieve nitration at the 5-position of the benzene ring . The resulting nitro compound is then subjected to cyclization reactions under specific conditions to form the piperidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted piperidinones .

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl derivatives: Compounds with similar structural features but different functional groups.

    Nitropiperidinones: Compounds with a nitro group on the piperidinone ring but different substituents on the phenyl ring.

Uniqueness

6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one is unique due to the specific arrangement of the nitro and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-8-3-4-9(11(7-8)20-2)13-10(15(17)18)5-6-12(16)14-13/h3-4,7,10,13H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHATRKYYKUFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 4
Reactant of Route 4
6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 5
Reactant of Route 5
6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one
Reactant of Route 6
6-(2,4-Dimethoxyphenyl)-5-nitropiperidin-2-one

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